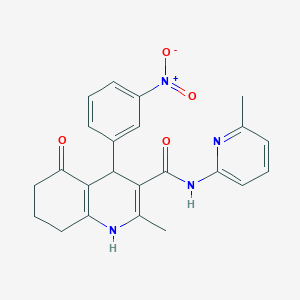
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as MMNQ, has shown promise as a tool for investigating various biochemical and physiological processes in the laboratory. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its ability to interact with cellular components, such as proteins and nucleic acids. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to bind to DNA and RNA, which can affect gene expression and cellular function. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to interact with proteins involved in calcium signaling pathways, which can affect cellular signaling and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide depend on the specific application and concentration used. In general, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been shown to induce oxidative stress and affect cellular signaling pathways. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in lab experiments is its ability to act as a fluorescent probe, which can allow for visualization of cellular structures and processes. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide also has a high affinity for DNA and RNA, which can make it a useful tool for studying gene expression and regulation. However, one limitation of using 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. Another area of interest is the investigation of the neuroprotective effects of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in more complex models of neurodegenerative disease. Additionally, the role of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide in regulating cellular signaling pathways and gene expression could be further explored.
Métodos De Síntesis
The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves a multi-step process that begins with the reaction of 2-methylpyridine-6-carboxylic acid with 3-nitrobenzaldehyde to form an intermediate product. This intermediate is then reacted with ethyl cyanoacetate to produce the final product, 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide. The synthesis of 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been optimized to yield high purity and high yields.
Aplicaciones Científicas De Investigación
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been used in a variety of scientific research applications, including studying the effects of oxidative stress on cellular processes, investigating the role of calcium signaling in cellular function, and exploring the mechanisms underlying neurodegenerative diseases. 2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has also been used as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions.
Propiedades
Nombre del producto |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C23H22N4O4 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-methyl-N-(6-methylpyridin-2-yl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H22N4O4/c1-13-6-3-11-19(24-13)26-23(29)20-14(2)25-17-9-5-10-18(28)22(17)21(20)15-7-4-8-16(12-15)27(30)31/h3-4,6-8,11-12,21,25H,5,9-10H2,1-2H3,(H,24,26,29) |
Clave InChI |
MQKWBCOKEWSBDS-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
SMILES canónico |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304104.png)






